REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[O:13][N:12]=[C:11]([C:14]([F:17])([F:16])[F:15])[N:10]=1)(C)(C)C.[ClH:19]>C(OCC)(=O)C.O1CCOCC1>[ClH:19].[F:17][C:14]([F:15])([F:16])[C:11]1[N:10]=[C:9]([CH2:8][NH2:7])[O:13][N:12]=1 |f:4.5|
|
Name
|
(3-trifluoromethyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=NC(=NO1)C(F)(F)F)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated under ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under high vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1=NOC(=N1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.145 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |